6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE
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Overview
Description
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one is a chemical compound with the molecular formula C13H15N3O3S It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with an amino group and a methoxyphenoxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, ethyl bromide, and thiourea.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with ethyl bromide to form 2-(4-methoxyphenoxy)ethyl bromide.
Substitution Reaction: The intermediate is then reacted with thiourea to introduce the sulfanyl group, resulting in the formation of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the methoxy group.
Scientific Research Applications
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Used as an intermediate in the synthesis of sulfonylurea herbicides.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features but different functional groups.
Uniqueness
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential antiviral and antimicrobial activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRJSYHQFMKDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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